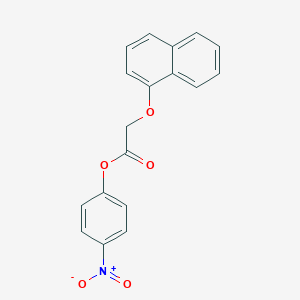
3-((2-CHLOROPHENOXY)METHYL)-4-(4-METHYLPHENYL)-1,2,4-TRIAZOLINE-5-THIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-CHLOROPHENOXY)METHYL)-4-(4-METHYLPHENYL)-1,2,4-TRIAZOLINE-5-THIONE is a synthetic organic compound that belongs to the class of triazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-CHLOROPHENOXY)METHYL)-4-(4-METHYLPHENYL)-1,2,4-TRIAZOLINE-5-THIONE typically involves the following steps:
Formation of the triazoline ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenoxy and methylphenyl groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, 3-((2-CHLOROPHENOXY)METHYL)-4-(4-METHYLPHENYL)-1,2,4-TRIAZOLINE-5-THIONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. For example, it may be evaluated as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((2-CHLOROPHENOXY)METHYL)-4-(4-METHYLPHENYL)-1,2,4-TRIAZOLINE-5-THIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and may have similar chemical properties.
Phenoxy compounds: These compounds contain the phenoxy group and may exhibit similar reactivity.
Thione compounds: These compounds contain the thione group and may have similar biological activities.
Uniqueness
3-((2-CHLOROPHENOXY)METHYL)-4-(4-METHYLPHENYL)-1,2,4-TRIAZOLINE-5-THIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-11-6-8-12(9-7-11)20-15(18-19-16(20)22)10-21-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIVZWQFCLTPAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methyl-1H-indol-3-yl)methylideneamino]benzoic acid](/img/structure/B485703.png)






![N-[(2-{2-[(4-methylphenyl)sulfonyl]acetyl}hydrazino)carbothioyl]-2-thiophenecarboxamide](/img/structure/B485762.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B485763.png)

![(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B485766.png)
![2-[(3,4-dimethoxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B485768.png)
![2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile](/img/structure/B485770.png)
